molecular formula C14H16ClNS B3232020 N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 133276-00-3

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B3232020
CAS No.: 133276-00-3
M. Wt: 265.8 g/mol
InChI Key: KHKGKTXZCZYQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of a thiophene ring attached to an indanamine core, which is further modified to form a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

  • Formation of the Indanamine Core: The indanamine core can be synthesized through a Friedel-Crafts alkylation reaction, where an appropriate aromatic compound is reacted with an aldehyde in the presence of a Lewis acid catalyst.

  • Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where the indanamine core reacts with 2-thiophenemethyl chloride.

  • Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the indanamine core.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethylformamide (DMF) are employed.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It can serve as a ligand for studying protein interactions and binding affinities.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiophene ring and indanamine core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(thiophen-2-ylmethyl)ethanediamide: This compound shares the thiophene ring but has a different core structure.

  • N-(thiophen-2-ylmethyl)phenylboronic acid: Another compound with a thiophene ring, used as a catalyst in amidation reactions.

  • UTBinh-14: A triazolothienopyrimidine compound that acts as a urea transporter B inhibitor.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-2-5-12-9-13(8-11(12)4-1)15-10-14-6-3-7-16-14;/h1-7,13,15H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGKTXZCZYQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.